molecular formula C23H22ClFN2O2 B4313638 4-(2-CHLORO-6-FLUOROPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

4-(2-CHLORO-6-FLUOROPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

Cat. No.: B4313638
M. Wt: 412.9 g/mol
InChI Key: ZPNDBSWSMCYYIU-UHFFFAOYSA-N
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Description

4-(2-CHLORO-6-FLUOROPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-CHLORO-6-FLUOROPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and suitable carbonyl compounds.

    Substitution reactions: Introduction of the chloro and fluoro substituents on the phenyl ring can be done using halogenation reactions.

    Dimethylamino group introduction: This can be achieved through nucleophilic substitution reactions using dimethylamine.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)-1-(dimethylamino)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
  • 4-(2-fluorophenyl)-1-(dimethylamino)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
  • 4-(2-chloro-6-methylphenyl)-1-(dimethylamino)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring, along with the dimethylamino group, gives 4-(2-CHLORO-6-FLUOROPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE unique chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and improve its pharmacokinetic profile.

Properties

IUPAC Name

4-(2-chloro-6-fluorophenyl)-1-(dimethylamino)-7-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN2O2/c1-26(2)27-19-11-15(14-7-4-3-5-8-14)12-20(28)23(19)16(13-21(27)29)22-17(24)9-6-10-18(22)25/h3-10,15-16H,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNDBSWSMCYYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C2=C(C(CC1=O)C3=C(C=CC=C3Cl)F)C(=O)CC(C2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-CHLORO-6-FLUOROPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 2
4-(2-CHLORO-6-FLUOROPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 3
4-(2-CHLORO-6-FLUOROPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 4
4-(2-CHLORO-6-FLUOROPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 5
4-(2-CHLORO-6-FLUOROPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 6
4-(2-CHLORO-6-FLUOROPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

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